Hsp90-IN-30f
描述
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.48 |
IUPAC 名称 |
2,4-Dihydroxy-5-isopropyl-N-methyl-N-(4-(propylcarbamoyl)benzyl)benzamide |
InChI |
InChI=1S/C22H28N2O4/c1-5-10-23-21(27)16-8-6-15(7-9-16)13-24(4)22(28)18-11-17(14(2)3)19(25)12-20(18)26/h6-9,11-12,14,25-26H,5,10,13H2,1-4H3,(H,23,27) |
InChI 键 |
FPLRZXZDCUKVAU-UHFFFAOYSA-N |
SMILES |
O=C(N(C)CC1=CC=C(C(NCCC)=O)C=C1)C2=CC(C(C)C)=C(O)C=C2O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hsp90IN-30f; Hsp90-IN30f; Hsp90IN30f; Hsp90-IN-30f |
产品来源 |
United States |
Hsp90 As a Therapeutic Target in Pathological States
Hsp90 Inhibition in Viral Diseases
Research has demonstrated that inhibiting Hsp90 can disrupt the life cycle of a diverse range of viruses at various stages, including entry, genome replication, protein maturation, and assembly. frontiersin.orgfrontiersin.org This has been observed for both DNA and RNA viruses. biomolther.org
While no data exists for Hsp90-IN-30f, studies on other Hsp90 inhibitors in preclinical models have shown significant antiviral activity. These inhibitors function by destabilizing viral proteins that are "clients" of Hsp90, leading to their degradation and a subsequent reduction in viral replication.
Influenza Virus: Hsp90 is crucial for the stability and function of the influenza virus RNA polymerase complex (PB1, PB2, and PA subunits). nih.gov Inhibition of Hsp90 leads to the degradation of these polymerase components, thereby blocking viral RNA synthesis. mdpi.com
Herpes Simplex Virus 1 (HSV-1): Hsp90 plays a role in the nuclear transport of the HSV-1 capsid protein. plos.org Treatment with Hsp90 inhibitors has been shown to block this transport, preventing the virus from establishing a productive infection. frontiersin.orgplos.org
Coronaviruses (including SARS-CoV and MERS-CoV): The nucleocapsid (N) protein of some coronaviruses is a client of Hsp90. Inhibition of Hsp90 leads to the degradation of the N protein, which is essential for viral genome packaging, resulting in reduced production of new virus particles. frontiersin.org A study on the Hsp90 inhibitor Ganetespib (STA-9090) in a hamster model of SARS-CoV-2 infection showed it reduced lung pathology and inflammation, although it did not reduce the viral load in the lungs. bmj.com
Rift Valley Fever Virus (RVFV): Recent studies have shown that Hsp90 associates with the viral RNA-dependent RNA polymerase (L protein) of RVFV, protecting it from degradation and enabling viral replication. frontiersin.org
Noroviruses: Hsp90 activity is required for the stability of the norovirus capsid protein and for viral replication in both in vitro and in vivo models. asm.org
The table below summarizes the effects of various Hsp90 inhibitors on different viruses in preclinical studies. It is important to reiterate that This compound is not included due to the absence of available data.
| Virus Family/Genus | Specific Virus | Hsp90 Client Protein(s) | Effect of Hsp90 Inhibition | Reference Hsp90 Inhibitor(s) |
| Orthomyxoviridae | Influenza A Virus | RNA Polymerase (PB1, PB2) | Degradation of polymerase, reduced viral RNA synthesis | Geldanamycin (B1684428), 17-AAG |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Capsid Protein (ICP5) | Inhibited nuclear transport of capsid protein | 17-AAG, AT533 |
| Coronaviridae | SARS-CoV, MERS-CoV, SARS-CoV-2 | Nucleocapsid (N) Protein | Degradation of N protein, reduced virion production | Geldanamycin, 17-AAG, Ganetespib |
| Picornaviridae | Poliovirus, Rhinovirus | Capsid Precursor (P1) | Impaired capsid maturation | Geldanamycin, Radicicol |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | L Protein (RNA Polymerase) | Degradation of L protein, reduced replication | 17-AAG, 17-DMAG |
| Hepadnaviridae | Hepatitis B Virus (HBV) | Core Protein | Prevention of pregenomic RNA packaging | Geldanamycin |
| Bunyavirales | Rift Valley Fever Virus (RVFV) | L Protein (RNA Polymerase) | Degradation of L protein, reduced replication | 17-AAG |
| Caliciviridae | Murine Norovirus (MNV) | Capsid Protein | Destabilization of capsid protein, reduced replication | 17-AAG |
Hsp90 in 30f: a Specific Hsp90 Inhibitor
Classification and Structural Features of Hsp90-IN-30f
Hsp90 inhibitors can be broadly classified based on their chemical structure and their binding site on the Hsp90 protein. First-generation Hsp90 inhibitors primarily targeted the highly conserved N-terminal ATP-binding pocket of Hsp90 researchgate.netfrontiersin.orgmdpi.comnih.gov. These inhibitors, often derived from natural products like geldanamycin (B1684428) and radicicol, compete with ATP for binding, thereby disrupting the Hsp90 chaperone cycle researchgate.netfrontiersin.orgmdpi.comnih.gov.
Distinction from First-Generation Hsp90 Inhibitors
First-generation Hsp90 inhibitors, while demonstrating anti-tumor activity, faced limitations including toxicity and the induction of a heat shock response (HSR), which can be a survival mechanism in cancer cells researchgate.netnih.govacs.orgijper.org. The HSR involves the upregulation of other heat shock proteins, potentially counteracting the inhibitory effects acs.orgijper.org. The development of second-generation Hsp90 inhibitors, such as Ganetespib, aimed to improve pharmacological properties and potentially overcome some of the drawbacks of the earlier compounds frontiersin.org. While the specific classification of this compound as first or second generation isn't explicitly stated in the search results, the ongoing research into novel Hsp90 inhibitors suggests efforts to develop compounds with improved profiles compared to the initial inhibitors. Some research has also explored targeting the C-terminal domain of Hsp90 as an alternative strategy to avoid the HSR induced by N-terminal inhibitors nih.govacs.orgspandidos-publications.com.
Chemical Scaffold and Analogues
Information regarding the specific chemical scaffold and known analogues of this compound is limited within the provided search results. However, the development of Hsp90 inhibitors has involved exploring various chemical scaffolds, including purine-based compounds, benzamides, and resorcinol-containing molecules frontiersin.orgspandidos-publications.comnih.gov. Studies have also investigated novel scaffolds, such as those containing a biphenyl (B1667301) moiety, for C-terminal Hsp90 inhibition acs.orgacs.org. Research often involves the synthesis and evaluation of analogues derived from initial lead compounds to optimize activity, solubility, and other pharmacological properties acs.orgnih.govthieme-connect.com.
Mode of Action of this compound
Hsp90 functions through a dynamic cycle driven by ATP binding and hydrolysis, which induces conformational changes necessary for client protein maturation mdpi.comnih.govmdpi.comnih.gov. Inhibitors disrupt this cycle, leading to the destabilization and degradation of Hsp90 client proteins mdpi.comresearchgate.netresearchgate.net.
Binding to Hsp90 Domains (e.g., N-terminal or C-terminal)
Hsp90 is a homodimer, with each monomer consisting of three main domains: the N-terminal domain (NTD), the middle domain (MD), and the C-terminal domain (CTD) wikipedia.orgnih.govmdpi.com. The NTD contains the primary ATP-binding pocket, which is a major target for many Hsp90 inhibitors wikipedia.orgmdpi.commdpi.commdpi.com. The MD is involved in client protein binding and regulating ATPase activity, while the CTD is crucial for dimerization wikipedia.orgnih.govmdpi.com.
While the precise binding domain of this compound is not explicitly detailed in the search results, the majority of well-characterized Hsp90 inhibitors, particularly those developed earlier, bind to the N-terminal ATP-binding pocket researchgate.netfrontiersin.orgmdpi.comnih.gov. This binding site is highly conserved and critical for Hsp90 function nih.govnih.gov. The binding of inhibitors to the NTD prevents ATP from binding or being hydrolyzed, thereby locking Hsp90 in an inactive conformation frontiersin.orgmdpi.comnih.gov.
Inhibition of Hsp90 ATPase Activity
Hsp90's chaperone activity is coupled to the hydrolysis of ATP to ADP and inorganic phosphate (B84403) wikipedia.orgmdpi.commdpi.com. This ATPase activity is relatively low in the absence of co-chaperones and client proteins but is stimulated during the chaperone cycle mdpi.comembopress.org. Inhibitors that bind to the ATP-binding pocket, typically in the NTD, directly compete with ATP and block its hydrolysis mdpi.comresearchgate.netfrontiersin.orgmdpi.com. This inhibition of ATPase activity is a key mechanism by which many Hsp90 inhibitors exert their effects, preventing the conformational changes necessary for client protein maturation and leading to their degradation mdpi.comresearchgate.netresearchgate.netresearchgate.net.
Research findings often include data demonstrating the ability of a compound to inhibit Hsp90 ATPase activity in biochemical assays. For instance, studies on other Hsp90 inhibitors like Geldanamycin and Novobiocin have shown dose-dependent inhibition of ATPase activity researchgate.net. While specific data for this compound's effect on ATPase activity is not available in the provided results, it is expected that, as an Hsp90 inhibitor, it would demonstrate such inhibitory activity if it targets the ATP-binding site.
Table 1: Effect of Representative Hsp90 Inhibitors on ATPase Activity (Illustrative Data from Literature)
| Compound | Binding Site | Effect on ATPase Activity | Reference |
| Geldanamycin | N-terminal ATP | Inhibition | researchgate.netresearchgate.net |
| Novobiocin | C-terminal (also affects NTD indirectly) | Inhibition | frontiersin.orgresearchgate.net |
| Sti1 (co-chaperone) | N-terminal ATP | Inhibition | embopress.org |
| Aha1 (co-chaperone) | Middle and N-terminal | Activation | mdpi.comresearchgate.net |
Disruption of Hsp90 Chaperone Cycle
The Hsp90 chaperone cycle is a complex process involving the dynamic interaction of Hsp90 with client proteins and a variety of co-chaperones mdpi.comnih.govnih.gov. The cycle involves distinct conformational states of the Hsp90 dimer, transitioning between open and closed forms, driven by ATP binding and hydrolysis nih.govmdpi.comnih.gov.
Inhibitors, particularly those binding to the N-terminal ATP pocket, disrupt this cycle by preventing the conformational changes required for progression through the cycle frontiersin.orgmdpi.comnih.gov. By blocking ATP binding or hydrolysis, inhibitors trap Hsp90 in a specific conformation (often an open or nucleotide-free state), preventing the recruitment and maturation of client proteins frontiersin.orgmdpi.comnih.govresearchgate.net. This disruption leads to the misfolding and subsequent degradation of Hsp90-dependent client proteins via the proteasome pathway mdpi.comnih.govresearchgate.netresearchgate.net. The disruption of the chaperone cycle and the resulting degradation of oncogenic client proteins are considered the primary mechanisms by which Hsp90 inhibitors exert their anti-cancer effects frontiersin.orgresearchgate.netresearchgate.net.
Table 2: Stages of the Hsp90 Chaperone Cycle and Inhibitor Impact
| Stage | Description | Impact of N-terminal Inhibitors |
| Initial Client Loading | Client protein associates with Hsp90, often with Hsp70/Hsp40 and Hop. mdpi.commdpi.com | May still occur, but progression through subsequent steps is blocked. |
| ATP Binding and NTD Dimerization | ATP binds to the NTD, promoting dimerization of the NTDs and conformational changes. wikipedia.orgnih.govpnas.org | Inhibitors compete with ATP, preventing binding and NTD dimerization. frontiersin.orgmdpi.comnih.gov |
| Closed Conformation | Hsp90 dimer adopts a closed state, enclosing the client protein. nih.govnih.gov | Inhibitors prevent the transition to the closed state. frontiersin.orgmdpi.com |
| ATP Hydrolysis | ATP is hydrolyzed to ADP and Pi, often stimulated by co-chaperones like Aha1. mdpi.commdpi.comresearchgate.net | Inhibitors block or reduce the rate of ATP hydrolysis. mdpi.comresearchgate.netmdpi.com |
| Client Maturation/Release | Client protein folds and is released from Hsp90. mdpi.com | Client maturation and release are inhibited. mdpi.comresearchgate.netresearchgate.net |
| ADP Release and Cycle Reset | ADP is released, and Hsp90 returns to an open conformation. nih.govnih.gov | The cycle is stalled at an earlier stage. frontiersin.orgmdpi.com |
Molecular and Cellular Consequences of Hsp90 in 30f Inhibition
Effects on Oncogenic Client Protein Stability and Degradation
The primary mechanism of action for Hsp90 inhibitors is the destabilization and subsequent degradation of a wide array of oncogenic client proteins. spandidos-publications.combiomolther.org
Receptor tyrosine kinases (RTKs) are a major class of Hsp90 client proteins. Their proper conformation and stability are heavily dependent on the Hsp90 chaperone machinery. Preclinical studies have consistently shown that Hsp90 inhibition leads to the degradation of key RTKs involved in tumorigenesis. spandidos-publications.comspandidos-publications.com
EGFR (Epidermal Growth Factor Receptor): Inhibition of Hsp90 leads to the downregulation of both wild-type and mutant forms of EGFR. oncoscience.usspandidos-publications.com
HER2 (Human Epidermal Growth Factor Receptor 2): As a well-established Hsp90 client, HER2 (also known as ErbB2) is rapidly degraded following Hsp90 inhibition. oncoscience.usspandidos-publications.comnih.gov
MET (Mesenchymal-Epithelial Transition factor): The MET receptor is another Hsp90 client whose expression is diminished upon inhibitor treatment. oncoscience.usspandidos-publications.com
AXL: The stability of the AXL receptor tyrosine kinase is also dependent on Hsp90, and its inhibition results in AXL degradation. spandidos-publications.com
This simultaneous degradation of multiple RTKs can circumvent resistance mechanisms that arise from the activation of compensatory signaling pathways. oncoscience.us
Downstream of RTKs, numerous critical signal transduction proteins are also direct or indirect clients of Hsp90. Their destabilization is a key consequence of Hsp90 inhibition, leading to the shutdown of major cell survival and proliferation pathways. spandidos-publications.commdpi.com
PI3K/Akt/mTOR Pathway: Akt is a cornerstone client protein of Hsp90. nih.govspandidos-publications.com Its degradation following Hsp90 inhibition disrupts the entire PI3K/Akt/mTOR signaling axis, which is crucial for cell growth, proliferation, and survival. spandidos-publications.comresearchgate.net
Raf/MEK/ERK Pathway: Key components of the MAPK signaling pathway, including Raf-1, are Hsp90 clients. spandidos-publications.comoncoscience.us Inhibition leads to Raf-1 degradation and subsequent inactivation of downstream effectors like MEK and ERK. oncoscience.usspandidos-publications.com
STAT3: The signal transducer and activator of transcription 3 (STAT3) is another client protein whose stability can be compromised by Hsp90 inhibitors.
The table below summarizes the key signaling proteins affected by Hsp90 inhibition.
| Pathway | Key Proteins Degraded/Inactivated | Reference |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | spandidos-publications.comresearchgate.net |
| MAPK | Raf-1, MEK, ERK | spandidos-publications.comoncoscience.usspandidos-publications.com |
| JAK/STAT | STAT3 | spandidos-publications.com |
Hsp90 also chaperones several transcription factors that are vital for the cancer cell phenotype.
HIF-1α (Hypoxia-Inducible Factor 1-alpha): Under hypoxic conditions typical of the tumor microenvironment, HIF-1α stability is dependent on Hsp90. Inhibition of Hsp90 promotes HIF-1α degradation. spandidos-publications.com
HSF1 (Heat Shock Factor 1): HSF1, the master regulator of the heat shock response, is itself an Hsp90 client. Hsp90 inhibition can lead to the activation of HSF1, which in turn upregulates the expression of other heat shock proteins like Hsp70. nih.gov
Mutant p53: While wild-type p53 is not a client, many mutated forms of the p53 tumor suppressor become dependent on Hsp90 for their stability. Hsp90 inhibitors can selectively promote the degradation of these oncogenic mutant p53 proteins. spandidos-publications.comnih.gov
Modulation of Cellular Pathways and Processes
The widespread degradation of client proteins triggers significant cellular consequences, including the halting of cell proliferation and the induction of programmed cell death.
A common outcome of Hsp90 inhibition in preclinical cancer models is the arrest of the cell cycle. nih.gov This growth arrest can occur at different phases, most commonly the G1 or G2/M phase, depending on the specific cancer cell type and its genetic background. nih.govspandidos-publications.com For instance, studies with the Hsp90 inhibitor 17-AAG demonstrated significant G1 or G2/M cell cycle arrest in malignant pleural mesothelioma cell lines. nih.gov This arrest is a direct consequence of the degradation of key cell cycle regulators that are Hsp90 client proteins. spandidos-publications.comspandidos-publications.com
By destabilizing numerous pro-survival and anti-apoptotic proteins like Akt, Hsp90 inhibitors tip the cellular balance towards programmed cell death. nih.govspandidos-publications.comnih.gov The induction of apoptosis is a hallmark of Hsp90 inhibitor activity and proceeds through the intrinsic mitochondrial pathway. nih.govaacrjournals.org
Key events in Hsp90 inhibitor-induced apoptosis include:
Cytochrome c Release: Inhibition of mitochondrial Hsp90 (TRAP-1) or destabilization of cytosolic survival proteins can lead to mitochondrial permeability transition, resulting in the release of cytochrome c into the cytosol. aacrjournals.orgmdpi.com
Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. spandidos-publications.commdpi.com
The table below summarizes the key apoptotic events triggered by Hsp90 inhibition.
| Apoptotic Event | Description | Reference |
| Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade. | aacrjournals.orgmdpi.com |
| Caspase Activation | Activation of initiator (e.g., Caspase-9) and executioner (e.g., Caspase-3) caspases. | spandidos-publications.commdpi.com |
| Client Protein Degradation | Degradation of anti-apoptotic proteins like Akt and mutant p53. | nih.govnih.gov |
Information on "Hsp90-IN-30f" is Not Available in Publicly Accessible Resources
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no specific, publicly available scientific literature or data corresponding to this particular inhibitor. Searches for "this compound" in relation to its effects on autophagy, angiogenesis, epithelial-mesenchymal transition, immunomodulation, or its sensitivity across different cell lines did not yield any relevant results.
The name "this compound" may represent an internal research code, a compound that has not yet been described in published literature, or an incorrect designation. The information landscape is rich with data on the broader class of Heat Shock Protein 90 (Hsp90) inhibitors and numerous specific molecules within this class. However, without any data specifically identifying "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline.
General information about Hsp90 inhibitors as a class is available:
Autophagy Modulation: Hsp90 inhibition can have complex effects on autophagy. Some inhibitors have been shown to induce autophagy, while others can impair the process by destabilizing key autophagy-related proteins like ATG7. frontiersin.orgmdpi.comnih.govnih.gov The interplay with apoptosis-related proteins like CASP9 (Caspase-9) further complicates this relationship, with some studies suggesting Hsp90 inhibition can lead to an increase in CASP9 expression as a potential survival mechanism. frontiersin.orgnih.gov
Angiogenesis Inhibition: Hsp90 is crucial for the stability and function of many proteins that drive angiogenesis, the formation of new blood vessels. physiology.orgnih.govwikipedia.org Key clients include Vascular Endothelial Growth Factor (VEGF) and its receptors, as well as Matrix Metalloproteinases (MMPs), which are essential for tumor vascularization. frontiersin.orgnih.govnih.gov Inhibition of Hsp90 typically leads to the degradation of these client proteins, thereby blocking angiogenic signaling. oncotarget.comnih.gov
Epithelial-Mesenchymal Transition (EMT) Suppression: EMT is a process by which cancer cells gain migratory and invasive properties. Extracellular Hsp90 has been shown to promote EMT. probiologists.commdpi.comnih.gov By targeting key client proteins and signaling pathways involved in this transition, Hsp90 inhibitors have demonstrated the potential to suppress or even reverse EMT. mdpi.com
Immunomodulatory Effects: Hsp90 plays a role in both innate and adaptive immunity. mdpi.comfrontiersin.orgmdpi.com Inhibition of Hsp90 can have various immunomodulatory effects, including altering cytokine production and enhancing the presentation of tumor antigens, which can increase the immunogenicity of cancer cells. nih.govfrontiersin.orgmdpi.com
Differential Sensitivity: Cancer cells often show greater sensitivity to Hsp90 inhibitors compared to normal cells, partly because they are highly dependent on the Hsp90 chaperone machinery to maintain the stability of numerous mutated and overexpressed oncoproteins. plos.orgbiorxiv.orgwjgnet.com However, sensitivity varies significantly across different cancer cell lines and disease models, influenced by factors such as the specific driver mutations and the level of cellular stress. plos.orgplos.org
While this provides a general overview of the activities of Hsp90 inhibitors, no specific data could be found to populate the requested article sections for "this compound." Therefore, the generation of the requested content is not feasible.
Mechanisms of Resistance to Hsp90 Inhibitors, Including Implications for Hsp90 in 30f
Intrinsic Resistance Mechanisms
Intrinsic, or primary, resistance refers to the inherent lack of sensitivity of cancer cells to Hsp90 inhibitors from the outset of treatment. This can be attributed to several pre-existing cellular characteristics.
Cancer cells can exhibit intrinsic resistance to Hsp90 inhibitors by relying on signaling pathways that are not dependent on Hsp90 client proteins for their activation and function. When an Hsp90 inhibitor blocks a particular oncogenic pathway, cancer cells can survive and proliferate by utilizing alternative, parallel signaling cascades.
For instance, some tumors may have constitutively active downstream signaling molecules that bypass the need for an upstream Hsp90 client protein. Research has shown that resistance to Hsp90 inhibitors can be mediated by the reactivation of pathways such as the MAPK and PI3K/AKT/mTOR signaling networks. nih.govaacrjournals.org In some cases, the inhibition of Hsp90 can even lead to the paradoxical activation of certain survival pathways, further contributing to resistance. aacrjournals.org For example, in BRAF V600E-mutant high-grade gliomas, treatment with BRAF and/or MEK inhibitors can lead to the reactivation of the MAPK pathway and the activation of the AKT/mTOR pathway, driving resistance. aacrjournals.org
Another mechanism of intrinsic resistance involves the failure to downregulate anti-apoptotic proteins. For example, some cells may not undergo apoptosis following Hsp90 inhibition due to a lack of dephosphorylation of STAT5A, which in turn prevents the downregulation of the anti-apoptotic protein MCL1. nih.gov
Table 1: Examples of Bypass Pathways Implicated in Intrinsic Resistance to Hsp90 Inhibitors
| Pathway | Key Molecules | Mechanism of Resistance |
| MAPK/ERK | c-Raf, MEK, ERK | Reactivation of the pathway through various feedback loops, bypassing the need for upstream Hsp90 clients. aacrjournals.org |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Deregulation of feedback mechanisms leading to pathway activation, promoting cell survival. nih.govaacrjournals.org |
| JAK/STAT | JAK2, STAT5A | Lack of dephosphorylation of STAT5A, preventing the downregulation of the anti-apoptotic protein MCL1. nih.gov |
The cellular levels of Hsp90 and its associated co-chaperones can significantly influence the sensitivity of cancer cells to Hsp90 inhibitors. Co-chaperones are essential for the proper function of the Hsp90 machinery, regulating its ATPase activity and its interaction with client proteins. cansa.org.zanih.gov
High baseline expression of Hsp90 itself can contribute to resistance by providing a larger pool of the target protein, thus requiring higher concentrations of the inhibitor to achieve a therapeutic effect. acs.org Furthermore, the expression levels of specific Hsp90 isoforms, such as Hsp90α and Hsp90β, may play a role in determining drug sensitivity. nih.gov
The expression levels of various co-chaperones can also modulate the response to Hsp90 inhibitors. nih.gov For example:
p23: Overexpression of the co-chaperone p23 can induce drug resistance by blocking the binding of geldanamycin-based inhibitors to Hsp90. cansa.org.za
Aha1: This co-chaperone enhances the ATPase activity of Hsp90, and its levels can influence the chaperone cycle and, consequently, inhibitor efficacy. nih.gov
Cdc37: This co-chaperone is crucial for the chaperoning of many protein kinases. Its expression levels can affect the stability of key oncogenic kinases and the cellular response to Hsp90 inhibition.
Conversely, decreased expression of Hsp90 in some multidrug-resistant cell lines has been associated with resistance to certain Hsp90 inhibitors. nih.gov This highlights the complex and sometimes contradictory role of chaperone and co-chaperone expression levels in determining drug sensitivity.
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that are initially sensitive to Hsp90 inhibitors following prolonged exposure to the drug. This type of resistance often involves genetic or epigenetic alterations that allow the cells to adapt and survive in the presence of the inhibitor.
A major mechanism of acquired resistance to Hsp90 inhibitors is the activation of the heat shock response (HSR). nih.govnih.gov Hsp90 normally holds the heat shock transcription factor 1 (HSF1) in an inactive state. cansa.org.za Inhibition of Hsp90 leads to the release and activation of HSF1, which then translocates to the nucleus and induces the transcription of a battery of heat shock proteins (HSPs), including the highly cytoprotective Hsp70 and Hsp27. mdpi.comresearchgate.net
The upregulation of these pro-survival chaperones can counteract the effects of Hsp90 inhibition by:
Assisting in the refolding of denatured proteins.
Preventing the aggregation of misfolded client proteins.
Inhibiting apoptosis.
This feedback loop ultimately limits the efficacy of Hsp90 inhibitors. mdpi.com Studies have shown that silencing HSF1 can sensitize cancer cells to Hsp90 inhibitors and that HSF1 is critical for limiting the efficacy of these drugs in vivo. nih.govnih.gov
Table 2: Key Components of the Heat Shock Response in Acquired Resistance
| Component | Function in Resistance |
| HSF1 | Master transcriptional regulator of the HSR. Its activation leads to the expression of pro-survival chaperones. portlandpress.com |
| Hsp70 | A potent anti-apoptotic chaperone that helps to refold and stabilize proteins, counteracting the effects of Hsp90 inhibition. nih.gov |
| Hsp27 | A small heat shock protein with anti-apoptotic and protein-stabilizing functions. |
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 (also known as MDR1) gene, is a classic mechanism of multidrug resistance. frontiersin.orgmdpi.com These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents, including some Hsp90 inhibitors, from the cancer cell. nih.gov
Reduced intracellular accumulation of the Hsp90 inhibitor prevents it from reaching its target at a sufficient concentration to exert its therapeutic effect. Several Hsp90 inhibitors, including the ansamycin (B12435341) benzoquinones geldanamycin (B1684428) and 17-AAG, are known substrates for P-glycoprotein. nih.gov
Interestingly, treatment with Hsp90 inhibitors can itself lead to the upregulation of P-glycoprotein, as the promoter of the MDR1 gene contains a heat shock element and can be activated by HSF1. nih.gov This suggests a potential link between the heat shock response and efflux pump-mediated resistance.
While the ATP-binding pocket of Hsp90 is highly conserved, mutations within this domain can arise, leading to reduced inhibitor binding and subsequent resistance. nih.gov However, since this pocket is essential for Hsp90's function, mutations that significantly alter its structure are often detrimental to the cell. nih.gov
More commonly, resistance-conferring mutations have been identified in regions of Hsp90 close to, but not directly within, the ATP-binding site. nih.gov These mutations may alter the conformational dynamics of Hsp90 or its interactions with co-chaperones, thereby affecting inhibitor efficacy.
Mutations can also occur in the Hsp90 client proteins themselves. For instance, a client oncoprotein could acquire a mutation that reduces its dependence on Hsp90 for stability and function. nih.gov Alternatively, alterations in the client protein could prevent its degradation via the proteasome following Hsp90 inhibition. nih.gov In the context of androgen receptor (AR) signaling in prostate cancer, mutations in the AR can lead to its reactivation despite Hsp90 inhibition, contributing to resistance. aacrjournals.org
Altered Client Protein Susceptibility to Degradation
A primary mechanism by which Hsp90 inhibitors, such as Hsp90-IN-30f, exert their anticancer effects is by disrupting the chaperone's function, leading to the destabilization and subsequent degradation of its client proteins. nih.gov Many of these client proteins are oncoproteins critical for cancer cell growth, proliferation, and survival. nih.gov The degradation of these proteins is typically mediated through the ubiquitin-proteasome pathway. nih.govnih.gov However, resistance to Hsp90 inhibitors can emerge when cancer cells develop mechanisms to evade this degradation process, thereby altering the susceptibility of key client proteins. nih.gov
This altered susceptibility does not necessarily arise from mutations in the Hsp90 protein itself but can be due to more subtle cellular changes that affect the client protein lifecycle. nih.gov For instance, the specific composition of the Hsp90 chaperone complex, including various co-chaperones, plays a significant role in determining the fate of a client protein. nih.gov Co-chaperones can influence the binding of specific substrates, modulate Hsp90's ATPase activity, or regulate the ubiquitination of client proteins. nih.gov Variations in the levels or activity of these co-chaperones can therefore impact the efficacy of an Hsp90 inhibitor.
Furthermore, the cellular context and the specific dependencies of a cancer cell on certain client proteins are crucial. nih.gov47.251.13 Cells differ in their key anti-apoptotic and pro-apoptotic activities that are dependent on Hsp90. nih.gov47.251.13 Resistance may arise if a cancer cell can bypass its dependency on a specific Hsp90 client protein that is effectively targeted by an inhibitor, or if it upregulates alternative survival pathways.
The interaction between Hsp90 and its client proteins is complex, with different clients showing distinct binding preferences for Hsp90 isoforms (Hsp90α and Hsp90β) and conformations. plos.orgresearchgate.net For example, research has shown that Hsp90α binds a range of client proteins with greater apparent affinity than Hsp90β. plos.orgresearchgate.net This suggests that isoform-specific dynamics could influence how susceptible a client protein is to degradation following inhibitor treatment. A summary of key Hsp90 client proteins and their functions is presented in Table 1.
Table 1: Selected Hsp90 Client Proteins and Their Cellular Functions
| Client Protein Class | Examples | Function | Implication in Cancer |
|---|---|---|---|
| Kinases | Akt, ERBB2, MET, Raf-1, Cdk4 | Signal transduction, cell cycle regulation | Promote proliferation, survival, and metastasis |
| Transcription Factors | HSF1, HIF1α, mutant p53 | Gene expression, stress response, hypoxia response | Regulate cell survival, angiogenesis, and tumor growth |
| E3 Ubiquitin Ligases | KEAP1, RHOBTB2 | Protein degradation | Control stability of key cellular proteins |
| Other | Telomerase | Maintains telomere length | Contributes to cellular immortality |
Role of Phenotypic Plasticity
Phenotypic plasticity, the ability of a cell to exhibit different phenotypes in response to environmental cues, is increasingly recognized as a significant factor in the development of drug resistance, including resistance to Hsp90 inhibitors. nih.gov Hsp90 itself is considered a capacitor for evolution and phenotypic variation, normally buffering genetic variation and stabilizing development. kaganovichlab.comwashington.edu When Hsp90 function is compromised by inhibitors like this compound, this buffering capacity is reduced, potentially unmasking cryptic genetic variation and allowing for the emergence of new, resistant phenotypes. kaganovichlab.com
Inhibition of Hsp90 can induce a state of increased cellular plasticity, which may allow cancer cells to adapt to the stress of treatment. nih.gov This has been observed in various cancer models, where Hsp90 inhibition affects the acquisition of traits associated with drug resistance and metastasis, such as the epithelial-to-mesenchymal transition (EMT). probiologists.com EMT is a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. probiologists.com By modulating this and other plastic processes, Hsp90 inhibition can paradoxically contribute to the evolution of a more aggressive and resistant tumor cell population.
The mechanisms by which Hsp90 influences phenotypic plasticity are thought to involve epigenetic regulation. Hsp90 has been shown to play a role in regulating histone acetylation, a key epigenetic modification that controls gene expression. By altering the epigenetic landscape, inhibition of Hsp90 may lead to durable changes in gene expression programs, giving rise to a subset of cells with a selective advantage that allows them to survive and proliferate in the presence of the drug. nih.gov
Studies have demonstrated that transiently inhibiting Hsp90 can impact the plasticity of cancer cells in response to chemotherapeutics. probiologists.com This suggests a complex interplay where the inhibitor may initially be effective, but its perturbation of the Hsp90 system can ultimately facilitate the emergence of resistant clones through enhanced phenotypic adaptability. This evolutionary perspective is crucial for understanding the long-term efficacy of Hsp90 inhibitors and highlights the challenge of overcoming resistance driven by cellular plasticity.
Table 2: Factors Associated with Hsp90 and Phenotypic Plasticity
| Concept | Description | Relevance to Hsp90 Inhibition |
|---|---|---|
| Canalization | The process that restricts phenotypic variation, ensuring a stable phenotype despite genetic or environmental perturbations. | Hsp90 is a key agent of canalization; its inhibition can lead to a loss of this buffering capacity. nih.gov |
| Epigenetic Regulation | Modifications to DNA and histones that alter gene expression without changing the DNA sequence itself. | Hsp90 influences epigenetic mechanisms like histone acetylation; its inhibition can cause lasting changes in gene expression. |
| Epithelial-to-Mesenchymal Transition (EMT) | A cellular process where epithelial cells gain migratory and invasive properties. probiologists.com | Hsp90 inhibition can affect the plasticity of cells regarding EMT, potentially influencing metastasis and drug resistance. probiologists.com |
| Cryptic Genetic Variation | Underlying genetic diversity that does not normally result in phenotypic variation but can be expressed under stress. | Inhibition of Hsp90 can unmask this variation, providing a substrate for natural selection and the evolution of resistance. kaganovichlab.com |
Preclinical Efficacy of Hsp90 in 30f in Disease Models
Anti-tumor Activity in Xenograft and Organoid Models
There is currently no publicly available data from preclinical studies detailing the anti-tumor activity of Hsp90-IN-30f in xenograft or organoid models for any cancer type.
Lung Cancer Models (e.g., NSCLC, KRAS-mutant)
No research findings on the efficacy of this compound in lung cancer models, including non-small cell lung cancer (NSCLC) or models with KRAS mutations, were identified.
Breast Cancer Models (e.g., HER2-positive, hormone receptor-positive)
Information regarding the anti-tumor effects of this compound in preclinical breast cancer models, such as those that are HER2-positive or hormone receptor-positive, is not available in the public domain.
Other Cancer Types (e.g., Colorectal, Prostate, Melanoma, Myeloma)
Preclinical studies evaluating the efficacy of this compound in other cancer types, including colorectal, prostate, melanoma, or multiple myeloma, have not been reported in the available literature.
Synergistic Effects in Combination with Other Therapies (Preclinical)
There is no available preclinical data on the synergistic effects of this compound when used in combination with other cancer therapies.
Chemotherapeutic Agents
No studies were found that investigated the potential synergistic anti-tumor activity of this compound in combination with conventional chemotherapeutic agents.
Targeted Therapies (e.g., Kinase Inhibitors)
There is no published research on the preclinical evaluation of this compound in combination with targeted therapies, such as kinase inhibitors.
Immunotherapeutic Approaches
There is currently no specific information available from preclinical models detailing the efficacy of this compound when used in combination with immunotherapeutic approaches. While the broader class of Hsp90 inhibitors has been investigated for their potential to synergize with immunotherapy, specific data for this compound is not present in the public domain.
Radiotherapy
Similarly, specific preclinical data on the efficacy of this compound in combination with radiotherapy is not available in the reviewed scientific literature. The potential for Hsp90 inhibitors to act as radiosensitizers is an area of active research, but studies specifically involving this compound have not been publicly reported.
Efficacy in Models of Drug-Resistant Cancers
While this compound is described as a potent Hsp90 inhibitor, specific preclinical studies demonstrating its efficacy in established models of drug-resistant cancers are not detailed in the available literature. The general mechanism of Hsp90 inhibition suggests a potential role in overcoming drug resistance by targeting the chaperone protein responsible for the stability of many oncoproteins, but specific evidence for this compound in this context is lacking.
Lack of Publicly Available Research Data for this compound
Extensive research has been conducted to locate scholarly articles and publicly accessible data concerning the chemical compound this compound. Despite a thorough search for information related to its research methodologies, including molecular docking, computational chemistry, and various in vitro cellular assays, no specific scientific literature or detailed research findings were identified.
The established databases and scientific search engines did not yield any studies detailing the structure-based drug design, pharmacophore modeling, or molecular dynamics simulations of this compound. Similarly, there is a lack of published data from in vitro studies, such as Western blots, immunoprecipitation, qRT-PCR, or RNA sequencing, that would describe its effects on protein and gene expression.
Consequently, it is not possible to provide an article structured around the requested detailed outline of research methodologies for this compound. The information required to populate the specified sections and subsections on its investigation is not available in the public domain at this time. This may indicate that this compound is a compound with limited published research or a designation that is not widely used in scientific literature.
Research Methodologies for Investigating Hsp90 in 30f
In Vitro Cellular Assays
Cell Cycle Analysis (e.g., Flow Cytometry)
The investigation of Hsp90-IN-30f's impact on the cell cycle is a critical area of research, primarily conducted through techniques like flow cytometry. This method allows for the detailed analysis of DNA content within a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Studies involving Hsp90 inhibitors have consistently demonstrated their capacity to induce cell cycle arrest. For instance, treatment of various cancer cell lines with Hsp90 inhibitors often leads to an accumulation of cells in either the G1 or G2/M phase. nih.govpnas.org This arrest is a direct consequence of the degradation of key Hsp90 client proteins that are essential for cell cycle progression. oncoscience.us
In the context of this compound, while specific data is not publicly available, the established mechanism of Hsp90 inhibition strongly suggests a similar impact. Flow cytometry would be the principal technique to elucidate these effects. The process typically involves treating cancer cells with this compound for a defined period, followed by fixing the cells and staining their DNA with a fluorescent dye such as propidium (B1200493) iodide. nih.gov Analysis on a flow cytometer then quantifies the fluorescence intensity of individual cells, which correlates with their DNA content. An increase in the proportion of cells in the G2/M phase, for example, would indicate a block at this stage of the cell cycle. pnas.org
The specific phase of arrest can depend on the cellular context and the specific client proteins affected. For example, in some cell lines, Hsp90 inhibition leads to a G1 arrest, while in others, a G2/M arrest is observed. nih.gov This variability is often linked to the status of key cell cycle regulators like p53 and Rb. pnas.org
| Cell Line | Treatment | Observed Effect | Key Client Proteins Implicated |
|---|---|---|---|
| Malignant Mesothelioma Cells | Hsp90 Inhibitor (17-AAG) | G1 or G2/M Arrest. nih.gov | AKT, Survivin. nih.gov |
| HeLa Cells | Hsp90 Inhibitor (Geldanamycin) | G2/M Arrest. pnas.org | Survivin. pnas.org |
| Hepatocellular Carcinoma Cells | Hsp90 Knockdown | Inhibition of Proliferation. spandidos-publications.com | HIF-1α. spandidos-publications.com |
Apoptosis and Cell Viability Assays
A crucial aspect of characterizing the anti-cancer potential of this compound involves assessing its ability to induce apoptosis (programmed cell death) and reduce cell viability. Various assays are employed to quantify these effects.
Cell viability is often measured using assays like the MTT assay, which determines the metabolic activity of cells, providing an indication of the number of viable cells. nih.gov A reduction in MTT signal after treatment with this compound would suggest a decrease in cell viability.
Apoptosis can be detected through several methods. One common technique is flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. researchgate.net Therefore, this dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Another method to assess apoptosis is by measuring the activity of caspases, a family of proteases that are key mediators of apoptosis. spandidos-publications.com Assays that measure the activity of executioner caspases like caspase-3 and caspase-7 can confirm the induction of apoptosis. spandidos-publications.com Furthermore, the cleavage of PARP (poly (ADP-ribose) polymerase), a substrate of activated caspases, can be detected by Western blotting and serves as a hallmark of apoptosis.
Hsp90 inhibitors are known to induce apoptosis by promoting the degradation of client proteins that are critical for cell survival, such as AKT and survivin. nih.govpnas.orgoncoscience.us The inhibition of these pro-survival pathways ultimately tips the balance towards apoptosis. wikipedia.org
| Assay Type | Principle | Typical Finding with Hsp90 Inhibition |
|---|---|---|
| MTT Assay | Measures metabolic activity to determine cell viability. nih.gov | Decreased cell viability. nih.gov |
| Annexin V/PI Staining | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). researchgate.net | Increased percentage of apoptotic cells. researchgate.net |
| Caspase Activity Assay | Measures the activity of key apoptotic proteases (e.g., caspase-3/7). spandidos-publications.com | Increased caspase activity. spandidos-publications.com |
| Western Blot for PARP Cleavage | Detects the cleavage of PARP by activated caspases. | Presence of cleaved PARP fragments. |
Enzyme Activity Assays (e.g., Hsp90 ATPase Activity)
The function of Hsp90 as a molecular chaperone is intrinsically linked to its ATPase activity. embopress.org The binding and hydrolysis of ATP drive the conformational changes in Hsp90 that are necessary for client protein activation and release. wikipedia.org Therefore, a key research methodology for investigating this compound is to determine its effect on the ATPase activity of Hsp90.
Enzyme-coupled regenerating assays are commonly used to measure Hsp90's ATPase activity. embopress.orgembopress.org These assays spectrophotometrically monitor the consumption of ATP. A decrease in the rate of ATP hydrolysis in the presence of this compound would indicate that it is an effective inhibitor of Hsp90's ATPase function. The potency of the inhibitor is often expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
It is also important to consider the influence of co-chaperones on Hsp90's ATPase activity. Co-chaperones like Aha1 can significantly stimulate the ATPase activity of Hsp90, while others like Sti1 can inhibit it. embopress.orgmolbiolcell.org Therefore, assays may be performed in the presence of these co-chaperones to understand how this compound affects the fully functional Hsp90 chaperone machinery.
| Assay Method | Description | Parameter Measured | Expected Outcome for this compound |
|---|---|---|---|
| Enzyme-Coupled Regenerating Assay | Spectrophotometric assay that continuously regenerates ATP from ADP and measures NADH oxidation. embopress.orgresearchgate.net | Rate of ATP hydrolysis. researchgate.net | Inhibition of ATPase activity. |
| Transcreener ADP Assay | A fluorescence polarization-based assay that detects ADP produced during the ATPase reaction. nih.gov | ADP concentration. nih.gov | Reduced ADP production. |
Protein-Protein Interaction Studies
Hsp90 functions within a large, dynamic multi-protein complex, and its interactions with client proteins and co-chaperones are crucial for its activity. nih.govnih.gov Investigating how this compound affects these protein-protein interactions (PPIs) is essential for a complete understanding of its mechanism of action.
Co-immunoprecipitation (Co-IP) is a widely used technique to study PPIs. pnas.org In this method, an antibody targeting Hsp90 is used to pull down Hsp90 and any interacting proteins from a cell lysate. The precipitated proteins are then analyzed by Western blotting to identify specific client proteins or co-chaperones. A decrease in the amount of a particular client protein co-precipitated with Hsp90 in the presence of this compound would suggest that the inhibitor disrupts this interaction, leading to the degradation of the client protein. researchgate.net
Other techniques that can be employed to study Hsp90 PPIs include yeast two-hybrid analysis and surface plasmon resonance (SPR). Yeast two-hybrid is a genetic method to detect PPIs in vivo, while SPR is a biophysical technique that can provide quantitative data on the binding affinity and kinetics of protein interactions in real-time. nih.govnih.gov
| Technique | Principle | Information Gained |
|---|---|---|
| Co-immunoprecipitation (Co-IP) | Uses an antibody to isolate a specific protein and its binding partners from a cell lysate. pnas.org | Identifies in vivo interactions between Hsp90 and its client proteins/co-chaperones. pnas.org |
| Yeast Two-Hybrid | A genetic method to screen for protein-protein interactions in yeast. nih.gov | Identifies novel Hsp90 interacting proteins. nih.gov |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface to detect binding events. nih.gov | Provides quantitative data on binding affinity and kinetics. nih.gov |
In Vivo Preclinical Models
To evaluate the therapeutic potential of this compound in a more complex biological system, in vivo preclinical models are indispensable. These models allow for the assessment of the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living organism.
Xenograft Models
Xenograft models are a cornerstone of preclinical cancer research. medicaljournals.se These models involve the transplantation of human tumor cells or tissues into immunocompromised mice. This allows for the study of the effect of a therapeutic agent on a human tumor growing in a living organism.
In the context of this compound, xenograft models would be used to determine if the compound can inhibit tumor growth in vivo. aacrjournals.org Mice bearing tumors derived from cancer cell lines known to be sensitive to Hsp90 inhibition would be treated with this compound. Tumor volume would be monitored over time to assess the anti-tumor efficacy of the compound. biomolther.org At the end of the study, tumors can be excised and analyzed for pharmacodynamic markers, such as the degradation of Hsp90 client proteins and the induction of apoptosis. aacrjournals.org
| Model Type | Description | Endpoints Measured |
|---|---|---|
| Cell Line-Derived Xenograft | Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice. aacrjournals.org | Tumor growth inhibition, survival, pharmacodynamic markers (e.g., client protein degradation, apoptosis). aacrjournals.org |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are implanted into immunocompromised mice. oncotarget.com | Tumor response, correlation with patient clinical features, biomarker discovery. oncotarget.com |
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are powerful tools that allow for the study of cancer in a more physiologically relevant context. nih.gov In these models, specific genetic mutations that are known to drive cancer in humans are introduced into the mouse genome, leading to the spontaneous development of tumors in the appropriate tissue context. aacrjournals.org
For investigating this compound, GEMMs of cancers that are known to be dependent on Hsp90 client proteins would be particularly valuable. researchgate.net For example, a GEMM of lung cancer driven by the EML4-ALK fusion oncogene, a known Hsp90 client, could be used to assess the efficacy of this compound. aacrjournals.org These models allow for the study of tumor initiation, progression, and response to therapy in an immunocompetent setting, which is a significant advantage over xenograft models. nih.gov
| GEMM Example | Genetic Alteration | Relevance for Hsp90 Inhibition |
|---|---|---|
| EML4-ALK Lung Cancer Model | Expression of the EML4-ALK fusion oncogene in the lung. aacrjournals.org | EML4-ALK is a sensitive Hsp90 client protein. aacrjournals.org |
| Prostate Cancer Model (TRAMP) | Transgenic Adenocarcinoma of the Mouse Prostate. nih.gov | Allows for the study of Hsp90 inhibition in localized and metastatic prostate cancer. nih.gov |
Based on the conducted research, there is no publicly available scientific literature or data detailing the use of the specific chemical compound "this compound" in disease-specific animal models for atopic dermatitis or viral infections.
Therefore, the generation of an article with the requested detailed research findings, data tables, and specific outline focusing solely on this compound is not possible at this time due to the absence of relevant research.
Scientific literature extensively covers the role of the Hsp90 protein in these diseases and investigates the effects of other Hsp90 inhibitors in animal models. However, per the strict instructions to focus exclusively on "this compound," this information cannot be used.
Future Directions and Research Opportunities for Hsp90 in 30f
Discovery of Novel Hsp90-IN-30f Analogues and Derivatives
The quest for improved Hsp90 inhibitors necessitates the continuous discovery and design of novel analogues and derivatives of existing compounds like this compound. The development of new derivatives is a key strategy to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance. nih.govmdpi.com
Researchers often employ structure-activity relationship (SAR) studies to guide the synthesis of new analogues. nih.gov By systematically modifying the chemical structure of this compound, scientists can identify key functional groups responsible for its inhibitory activity and explore how alterations affect its binding affinity and selectivity for Hsp90. nih.gov For example, the synthesis of various derivatives with modifications to the macrocycle linker or the addition of different functional groups can lead to compounds with improved properties. rsc.org
One approach involves the creation of chimeric molecules that combine structural features from different classes of Hsp90 inhibitors. This can lead to derivatives with enhanced binding affinity and cellular potency. nih.gov Furthermore, the use of biosynthetic engineering to manipulate the metabolic pathways of natural product inhibitors has also proven to be a successful strategy for generating novel analogues. nih.gov
The following table provides examples of how structural modifications have led to the development of new Hsp90 inhibitors with improved characteristics.
| Parent Compound | Derivative/Analogue | Key Modification | Improved Property |
| Geldanamycin (B1684428) | Tanespimycin (17-AAG) | Addition of an allyl group | Reduced hepatotoxicity nih.gov |
| Geldanamycin | IPI-504 | Hydroquinone form | Increased water solubility nih.gov |
| Radicicol/Geldanamycin | Radanamycin | Chimeric structure | Greater structural stability rsc.org |
| PU-H71 | Biotinylated PU-H71 | Addition of biotin | Use as a chemical probe beilstein-journals.org |
Development of Isoform-Selective this compound Inhibitors
A significant challenge in the development of Hsp90 inhibitors is the fact that most current compounds exhibit pan-inhibitory activity, meaning they target all four isoforms of Hsp90: Hsp90α, Hsp90β, Grp94, and TRAP1. ku.edu This lack of selectivity can lead to undesirable side effects and toxicities. ku.edunih.gov Therefore, a major focus of future research is the development of isoform-selective inhibitors.
The four Hsp90 isoforms, while structurally similar, have distinct cellular localizations and functions. nih.govmdpi.com Hsp90α and Hsp90β are the primary cytosolic isoforms, with Hsp90α being inducible under stress conditions and Hsp90β being constitutively expressed. mdpi.com Grp94 resides in the endoplasmic reticulum, and TRAP1 is found in the mitochondria. nih.gov
Developing inhibitors that selectively target one isoform over the others could lead to more targeted therapies with fewer side effects. ku.edunih.gov For instance, selective inhibition of Hsp90α, which is often overexpressed in cancer cells, could provide a more focused anti-cancer effect. nih.gov Structure-based drug design, which utilizes the subtle structural differences between the isoforms, is a promising approach for creating such selective inhibitors. nih.gov
Understanding this compound Binding Kinetics and Allosteric Modulation
The interaction between an inhibitor and its target is not solely defined by its binding affinity but also by its binding kinetics, including the rates of association and dissociation. acs.org A deeper understanding of the binding kinetics of this compound and its analogues is crucial for optimizing their therapeutic efficacy. nih.gov Slow, tight-binding inhibitors, for example, can have a more prolonged effect in cells. pnas.org
Computational methods, such as molecular dynamics simulations and quantitative structure-kinetics relationship (QSKR) models, are becoming increasingly important for predicting and understanding binding kinetics. nih.govacs.org These approaches can help to identify the structural and dynamic factors that influence how long an inhibitor remains bound to Hsp90. acs.org
Furthermore, the exploration of allosteric modulation presents an alternative and potentially more specific way to inhibit Hsp90 function. nih.govnih.gov Allosteric modulators bind to sites on the protein other than the active site, inducing conformational changes that can either inhibit or activate the protein's function. nih.govnih.gov Targeting allosteric sites, which are often less conserved than the ATP-binding pocket, could lead to the development of more selective inhibitors. biorxiv.org Research into allosteric modulators targeting the middle or C-terminal domains of Hsp90 is an active area of investigation. nih.govnih.gov
Predictive Biomarkers for this compound Sensitivity and Resistance
A significant hurdle in the clinical application of Hsp90 inhibitors is the variability in patient response. plos.org The identification of predictive biomarkers is therefore essential to select patients who are most likely to benefit from treatment with compounds like this compound and to avoid unnecessary toxicity in those who are unlikely to respond. ascopubs.orgnih.gov
Several potential biomarkers have been investigated. The expression levels of Hsp90 itself or its client proteins, such as HER2, have been explored as potential predictors of sensitivity. ascopubs.orgnih.gov For instance, tumors with high levels of HER2 have shown a strong correlation with response to Hsp90 inhibitors. ascopubs.org However, the predictive value of Hsp90 levels alone has been questioned. plos.org
Elucidating Novel this compound Related Resistance Mechanisms
The development of drug resistance is a major challenge in cancer therapy, and Hsp90 inhibitors are no exception. nih.govtum.de Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for developing strategies to overcome this resistance.
Several mechanisms of resistance to Hsp90 inhibitors have been identified, including:
Activation of the Heat Shock Response: Inhibition of Hsp90 can lead to the activation of HSF1, which in turn upregulates the expression of pro-survival chaperones, mitigating the effect of the inhibitor. nih.gov
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein can pump the inhibitor out of the cell, reducing its intracellular concentration. nih.govnih.gov
Mutations in Hsp90: Point mutations in the ATP-binding pocket of Hsp90 can reduce the binding affinity of the inhibitor. tum.denih.gov
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the Hsp90-client proteins being targeted. pnas.org
Alterations in Client Protein Stability: Changes in the ubiquitin-proteasome pathway can affect the degradation of Hsp90 client proteins, even in the presence of an inhibitor. nih.gov
Prospective studies to generate resistant cell lines and subsequent genomic and proteomic analyses are valuable tools for identifying novel resistance mechanisms. nih.gov
Exploring this compound in Unconventional Therapeutic Applications (Preclinical)
While the primary focus of Hsp90 inhibitor development has been in oncology, their ability to modulate a wide range of cellular processes suggests potential applications in other diseases. acs.orgsci-hub.se Preclinical studies are beginning to explore the use of Hsp90 inhibitors in unconventional therapeutic areas.
Some of these emerging applications include:
Neurodegenerative Diseases: Hsp90 is involved in the folding and degradation of proteins implicated in diseases like Alzheimer's and Parkinson's. acs.org
Infectious Diseases: Many viruses rely on the host cell's Hsp90 for the proper folding of viral proteins. acs.org
Autoimmune and Inflammatory Diseases: Hsp90 plays a role in regulating immune responses, and its inhibition has shown promise in models of arthritis and lupus. sci-hub.se
Wound Healing: Extracellular Hsp90 has been shown to play a role in wound repair and tissue regeneration. mdpi.com
The development of isoform-selective inhibitors and a better understanding of the specific roles of each Hsp90 isoform will be critical for advancing these unconventional applications. researchgate.net Combination therapies, where Hsp90 inhibitors are used alongside other drugs, are also a promising strategy to enhance efficacy and overcome resistance in various disease contexts. nih.gov
常见问题
Q. How should researchers design experiments to evaluate the inhibitory efficacy of Hsp90-IN-30f in vitro?
- Methodological Guidance : Begin with dose-response assays using recombinant Hsp90 isoforms to establish IC50 values. Include controls for ATP competition (e.g., geldanamycin derivatives) and assess selectivity via parallel assays against unrelated kinases. Validate results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics . Optimize buffer conditions (pH, cofactors) to mimic physiological environments, and use triplicate measurements to ensure statistical robustness .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Guidance : Document synthesis protocols with detailed reaction parameters (temperature, solvent ratios, catalysts) and purification methods (HPLC gradients, column specifications). Characterize purity via NMR (>95% purity), high-resolution mass spectrometry (HRMS), and HPLC-UV. For structural confirmation, provide crystallographic data or computational docking models aligned with Hsp90’s ATP-binding domain . Share raw spectral data in supplementary materials to enable independent verification .
Q. How can researchers validate the specificity of this compound in cellular models?
- Methodological Guidance : Use RNA interference (siRNA/shRNA) to knock down Hsp90 isoforms and compare inhibitor effects in wild-type vs. knockdown cells. Perform thermal shift assays to monitor Hsp90 client protein destabilization (e.g., HER2, AKT). Include off-target panels (e.g., kinase profiling services) to rule out interactions with unrelated targets .
Advanced Research Questions
Q. How should contradictory data on this compound’s cytotoxicity across cancer cell lines be analyzed?
- Methodological Guidance : Stratify cell lines by genetic background (e.g., TP53 status, Hsp90 isoform expression) and microenvironmental factors (hypoxia, nutrient stress). Use multi-omics approaches (transcriptomics, proteomics) to identify resistance markers. Apply systems biology tools (e.g., weighted gene co-expression networks) to link cytotoxicity variability to specific signaling nodes . Replicate findings in 3D organoid models to better mimic in vivo heterogeneity .
Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for in vivo studies?
- Methodological Guidance : Conduct structure-activity relationship (SAR) studies to modify solubility/logP without compromising binding affinity. Use pro-drug formulations or nano-delivery systems (e.g., liposomes) to enhance bioavailability. Monitor plasma stability and metabolite formation via LC-MS/MS in preclinical models (rodents). Validate target engagement using pharmacodynamic markers (e.g., Hsp70 upregulation) .
Q. How can computational methods improve the design of this compound derivatives with reduced off-target effects?
- Methodological Guidance : Employ molecular dynamics (MD) simulations to map this compound’s binding stability and predict allosteric pockets. Use machine learning (ML) models trained on kinase inhibitor datasets to prioritize derivatives with lower polypharmacology risk. Validate predictions with in vitro selectivity panels and crystallography .
Q. What experimental frameworks address the ethical and practical challenges of translating this compound to in vivo models?
- Methodological Guidance : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design animal studies. Use genetically engineered mouse models (GEMMs) with tissue-specific Hsp90 overexpression to evaluate on-target toxicity. Collaborate with bioethicists to align dosing regimens with the 3Rs (Replacement, Reduction, Refinement) principles .
Methodological Best Practices
Q. How should researchers structure a manuscript to highlight this compound’s mechanistic novelty?
- Methodological Guidance : In the Introduction , contextualize this compound within the limitations of existing inhibitors (e.g., resistance to geldanamycin analogs). In Results , use subheadings to separate biochemical, cellular, and in vivo data. In Discussion , emphasize unresolved questions (e.g., isoform selectivity) and propose follow-up experiments (e.g., cryo-EM studies of inhibitor-bound Hsp90 complexes) .
Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound studies?
- Methodological Guidance : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For high-throughput screens, implement false discovery rate (FDR) controls. Share raw datasets and analysis scripts in repositories like Zenodo .
Q. How can systematic reviews resolve discrepancies in reported this compound efficacy across studies?
- Methodological Guidance :
Conduct a PRISMA-guided literature review to aggregate data on inhibitor potency, model systems, and endpoints. Perform meta-analyses to quantify effect sizes across studies, adjusting for publication bias. Highlight methodological variances (e.g., assay temperature, cell passage number) as potential confounders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
